molecular formula C25H23NO5S B12759672 11-((2-((2-Methoxybenzoyl)amino)ethyl)thio)-6,11-dihydro-dibenz(b,e)oxepin-2-carboxylic acid CAS No. 123227-23-6

11-((2-((2-Methoxybenzoyl)amino)ethyl)thio)-6,11-dihydro-dibenz(b,e)oxepin-2-carboxylic acid

Cat. No.: B12759672
CAS No.: 123227-23-6
M. Wt: 449.5 g/mol
InChI Key: MQQIVJZNLKLAEC-UHFFFAOYSA-N
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Description

11-((2-((2-Methoxybenzoyl)amino)ethyl)thio)-6,11-dihydro-dibenz(b,e)oxepin-2-carboxylic acid is a complex organic compound with a unique structure that includes a dibenzoxepin core

Preparation Methods

The synthesis of 11-((2-((2-Methoxybenzoyl)amino)ethyl)thio)-6,11-dihydro-dibenz(b,e)oxepin-2-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the dibenzoxepin core: This can be achieved through a series of cyclization reactions.

    Introduction of the thioether linkage: This step involves the reaction of the dibenzoxepin core with a suitable thiol compound.

    Attachment of the 2-methoxybenzoyl group: This is typically done through an acylation reaction using 2-methoxybenzoyl chloride.

    Final carboxylation:

Chemical Reactions Analysis

11-((2-((2-Methoxybenzoyl)amino)ethyl)thio)-6,11-dihydro-dibenz(b,e)oxepin-2-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

11-((2-((2-Methoxybenzoyl)amino)ethyl)thio)-6,11-dihydro-dibenz(b,e)oxepin-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 11-((2-((2-Methoxybenzoyl)amino)ethyl)thio)-6,11-dihydro-dibenz(b,e)oxepin-2-carboxylic acid involves its interaction with specific molecular targets. It is believed to exert its effects through the inhibition of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is known to interact with the TXA2/PGH2 receptor .

Comparison with Similar Compounds

11-((2-((2-Methoxybenzoyl)amino)ethyl)thio)-6,11-dihydro-dibenz(b,e)oxepin-2-carboxylic acid can be compared with similar compounds such as:

Properties

CAS No.

123227-23-6

Molecular Formula

C25H23NO5S

Molecular Weight

449.5 g/mol

IUPAC Name

11-[2-[(2-methoxybenzoyl)amino]ethylsulfanyl]-6,11-dihydrobenzo[c][1]benzoxepine-2-carboxylic acid

InChI

InChI=1S/C25H23NO5S/c1-30-21-9-5-4-8-19(21)24(27)26-12-13-32-23-18-7-3-2-6-17(18)15-31-22-11-10-16(25(28)29)14-20(22)23/h2-11,14,23H,12-13,15H2,1H3,(H,26,27)(H,28,29)

InChI Key

MQQIVJZNLKLAEC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCSC2C3=CC=CC=C3COC4=C2C=C(C=C4)C(=O)O

Origin of Product

United States

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